(Z)-ethyl 2-(6-fluoro-2-((1-(methylsulfonyl)piperidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-fluoro-2-(1-methylsulfonylpiperidine-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O5S2/c1-3-27-16(23)11-21-13-8-7-12(19)10-15(13)28-18(21)20-17(24)14-6-4-5-9-22(14)29(2,25)26/h7-8,10,14H,3-6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWSLSXJCOBKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CCCCN3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(6-fluoro-2-((1-(methylsulfonyl)piperidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group.
Formation of the Imine and Ester Groups: The imine group is formed by reacting the piperidine derivative with a carbonyl compound, followed by esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The fluorine atom and the ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the nucleophile, products can vary widely, including amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its fluorine atom can enhance binding affinity and metabolic stability.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-fluoro-2-((1-(methylsulfonyl)piperidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding interactions through hydrogen bonding or van der Waals forces. The piperidine moiety may contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Unlike triazine-based sulfonylureas, the target compound employs a benzo[d]thiazole ring, which may confer distinct electronic properties and binding affinities.
- Substituent Complexity : The methylsulfonyl-piperidine group introduces steric bulk and polar character absent in simpler triazine derivatives.
- Fluorine Substitution: The 6-fluoro group on the benzo[d]thiazole core enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
Reactivity and Stability
- Hydrolysis Sensitivity: The ethyl ester group in the target compound is likely susceptible to hydrolysis under alkaline conditions, similar to metsulfuron methyl ester . However, the Z-configuration of the imino group may reduce susceptibility to isomerization compared to E-isomers.
Biological Activity
(Z)-ethyl 2-(6-fluoro-2-((1-(methylsulfonyl)piperidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has attracted attention due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d]thiazole core, which is known for its diverse biological activities.
- A methylsulfonyl group, which enhances solubility and bioavailability.
- A piperidine moiety that may contribute to its pharmacological properties.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Enzyme Inhibition : Many thiazole derivatives are known to inhibit carbonic anhydrases (CAs), which are pivotal in numerous physiological processes. For instance, studies on related compounds have shown selective inhibition of human carbonic anhydrase II (hCA II) with inhibition constants (K_i) ranging from 57.7 to 98.2 µM .
- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets due to their resistance patterns .
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar thiazole derivatives:
| Compound | Target | Activity | K_i (µM) | Reference |
|---|---|---|---|---|
| 9ae | hCA II | Inhibition | 57.7 | |
| 9bb | hCA II | Inhibition | 76.4 | |
| 9ca | hCA II | Inhibition | 79.9 | |
| 54k | Various Pathogens | Antimicrobial Activity | - |
Case Studies
- Inhibition of Carbonic Anhydrases : A study evaluated several imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates for their inhibitory potency against human carbonic anhydrases. The results indicated a selective inhibition profile for hCA II over other isoforms, suggesting potential therapeutic applications in diseases where hCA II is implicated .
- Antimicrobial Efficacy : Research on benzothiazole scaffolds revealed promising activity against multi-drug resistant bacteria. Compounds derived from similar structures showed effective inhibition of bacterial growth, making them candidates for further development as antimicrobial agents .
Q & A
Q. Optimization Strategies :
- Continuous Flow Reactors : Improve yield by maintaining consistent temperature and reducing side reactions during thiazole formation .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .
Advanced Question: How can researchers resolve ambiguities in spectral data (e.g., NMR, IR) for this compound?
Answer:
Ambiguities arise due to overlapping signals (e.g., piperidine protons) or stereochemical complexity. Methodological approaches include:
- 2D NMR Techniques : Use HSQC (heteronuclear single quantum coherence) and NOESY (nuclear Overhauser effect spectroscopy) to differentiate between Z/E isomers and assign proton environments .
- Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to confirm functional groups like the imino bond (C=N) at ~1650 cm⁻¹ .
- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., methylsulfonyl group) to simplify proton NMR interpretation .
Basic Question: What in vitro assays are suitable for assessing the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based substrates (e.g., fluorogenic peptide substrates) .
- Cellular Viability Assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for targets like G-protein-coupled receptors (GPCRs) .
Advanced Question: How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?
Answer:
Contradictions may stem from assay conditions or target promiscuity. Mitigation strategies:
- Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Off-Target Profiling : Screen against unrelated enzymes (e.g., cytochrome P450 isoforms) to identify non-specific binding .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., fluorinated thiazoles) to contextualize discrepancies .
Basic Question: What methods are used to determine the stability of this compound under varying storage conditions?
Answer:
- Accelerated Stability Testing : Incubate at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC .
- pH-Dependent Hydrolysis : Assess stability in buffers (pH 1–10) to simulate gastrointestinal or physiological environments .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Advanced Question: How can computational methods guide structural modifications to enhance target specificity?
Answer:
- Molecular Docking : Simulate binding poses with targets (e.g., HIV-1 protease) to identify critical interactions (e.g., hydrogen bonds with the fluorine atom) .
- QSAR Modeling : Train models on analogs (e.g., methylsulfonyl-piperidine derivatives) to predict bioactivity and optimize logP values for blood-brain barrier penetration .
- Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent variations (e.g., replacing ethyl ester with methyl) .
Basic Question: Which analytical techniques are critical for purity assessment?
Answer:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities >0.1% .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 385.43) and rule out adducts .
Advanced Question: What strategies mitigate reactive intermediate instability during synthesis?
Answer:
- Low-Temperature Quenching : Add intermediates (e.g., imino-thiazole precursors) to cold (−20°C) aqueous solutions to prevent dimerization .
- In Situ Trapping : Use scavengers like polymer-bound trisamine to sequester electrophilic byproducts .
- Real-Time Monitoring : Employ ReactIR to track intermediate formation and adjust reaction times dynamically .
Basic Question: How can researchers validate the Z-configuration of the imino group?
Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement .
- NOE Correlations : Observe nuclear Overhauser effects between the imino proton and adjacent piperidine protons in NOESY spectra .
Advanced Question: What green chemistry approaches reduce waste in large-scale synthesis?
Answer:
- Solvent-Free Reactions : Adopt mechanochemical grinding for condensation steps, eliminating DMF or DCM .
- Catalytic Recycling : Immobilize catalysts (e.g., Pd/C) on magnetic nanoparticles for reuse in coupling reactions .
- Waste Valorization : Convert thiourea byproducts into fertilizers via hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
